N-Aminoethyl-2-aminoethanesulfonic acid

Description

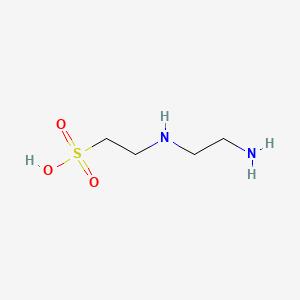

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethylamino)ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3S/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGRSQBDVIJNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232175 | |

| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83111-01-7 | |

| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083111017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminoethyl-2-aminoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMINOETHYL-2-AMINOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS2M4MU3FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Aminoethyl 2 Aminoethanesulfonic Acid and Its Analogs

Established Chemical Synthesis Pathways

The synthesis of N-Aminoethyl-2-aminoethanesulfonic acid, a compound of interest in various chemical applications, is primarily achieved through well-documented multi-step chemical reactions. These pathways are designed to be efficient and produce high yields of the target compound.

Multi-Step Reaction Sequences for this compound Production

Several synthetic routes have been established for the production of this compound and its salts. One prominent method involves a Mannich reaction followed by reduction. In this sequence, taurine (B1682933) is reacted with formaldehyde (B43269) and nitromethane (B149229) to produce an intermediate, N-(2-nitroethyl)taurine. This intermediate is then neutralized and subsequently undergoes a hydrogenation reaction to yield the final product, 2-((2-aminoethyl)amino)ethanesulfonic acid monosodium salt. mdpi.com This process is noted for its high product selectivity and yield, making it suitable for industrial-scale production. mdpi.com

Another established pathway involves the reaction of an ethanolamine (B43304) derivative with sodium sulfite (B76179). For instance, 2-aminoethylsulfuric acid can be reacted with sodium sulfite in an aqueous solution at boiling temperatures to produce 2-aminoethanesulfonic acid. nih.gov A similar approach utilizes β-hydroxyethyl ethylenediamine (B42938), which is first reacted with concentrated sulfuric acid to form an intermediate sulfate (B86663) ester. This intermediate is then treated with a saturated sodium sulfite solution to yield the sodium salt of ethylenediamine sulfonate. nih.gov

Historically, methods such as the reaction of 2-chloroethyl sulfonic acid with aqueous ammonia (B1221849) have been employed, though this particular method presented challenges in separating the product from ammonium (B1175870) chloride. patsnap.com

Role of Precursor Compounds in Synthetic Routes

The choice of precursor compounds is critical in determining the efficiency and viability of the synthetic pathway for this compound. Taurine serves as a key starting material in the Mannich reaction-based synthesis, providing the foundational ethanesulfonic acid backbone. mdpi.com Ethanolamine and its derivatives, such as β-hydroxyethyl ethylenediamine, are also crucial precursors. nih.govnih.gov Ethanolamine is first esterified with sulfuric acid to produce 2-aminoethyl ester, which is a key intermediate.

Other important precursors include:

Nitromethane and Formaldehyde: These are essential reagents in the Mannich reaction with taurine to form the N-(2-nitroethyl)taurine intermediate. mdpi.com

Sodium Sulfite: This compound is a common sulfonating agent used to introduce the sulfonic acid group in several synthetic routes. nih.gov

2-Oxazolidinone: This compound can be reacted with a water-soluble metal sulfite or bisulfite to prepare the metal salt of 2-aminoethanesulfonic acid. patsnap.com

Interactive Table: Key Precursor Compounds and Their Roles

| Precursor Compound | Role in Synthesis |

|---|---|

| Taurine | Provides the ethanesulfonic acid backbone in the Mannich reaction. mdpi.com |

| Ethanolamine | Starting material for the production of the 2-aminoethyl ester intermediate. nih.gov |

| β-Hydroxyethyl ethylenediamine | Precursor for the formation of an intermediate sulfate ester. nih.gov |

| Nitromethane | Reactant in the Mannich reaction to form the nitroethyl intermediate. mdpi.com |

| Formaldehyde | Reactant in the Mannich reaction. mdpi.com |

| Sodium Sulfite | Sulfonating agent to introduce the sulfonic acid group. nih.gov |

| 2-Oxazolidinone | Reacts with sulfites to form 2-aminoethanesulfonic acid salts. patsnap.com |

Optimization of Reaction Parameters and Conditions for High Yield and Selectivity

To maximize the yield and selectivity of this compound synthesis, careful optimization of reaction parameters is essential. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of 2-aminoethanesulfonic acid from 2-aminoethyl ester and sodium sulfite, the reaction temperature has a significant impact on the conversion rate. Studies have shown that an optimal temperature of 80°C results in a higher conversion compared to lower or higher temperatures. The duration of the reaction is also a critical factor, with a 5-hour period being identified as sufficient for this particular sulfonation reaction. Furthermore, the molar ratio of the reactants plays a crucial role, with a 1:1.5 ratio of 2-aminoethyl ester to sodium sulfite being optimal.

For the Mannich reaction-based synthesis, different solvents and temperatures have been explored to enhance the yield of the N-(2-nitroethyl)taurine intermediate. The reaction has been successfully carried out in solvents such as ethanol, methanol, and dimethyl sulfoxide, with temperatures ranging from 30°C to 70°C. mdpi.com For the subsequent hydrogenation step, a Raney's nickel catalyst is often employed. mdpi.com

Interactive Table: Optimized Reaction Conditions for Synthesis

| Synthetic Step | Parameter | Optimized Condition | Outcome | Reference |

|---|---|---|---|---|

| Sulfonation of 2-aminoethyl ester | Temperature | 80°C | Optimal conversion | |

| Sulfonation of 2-aminoethyl ester | Reaction Time | 5 hours | Sufficient for reaction completion | |

| Sulfonation of 2-aminoethyl ester | Molar Ratio (ester:sulfite) | 1:1.5 | Optimal yield | |

| Mannich Reaction (Taurine) | Solvent | Ethanol, Methanol, or DMSO | High yield of intermediate | mdpi.com |

| Mannich Reaction (Taurine) | Temperature | 30°C - 70°C | High yield of intermediate | mdpi.com |

| Hydrogenation | Catalyst | Raney's nickel | Efficient conversion to final product | mdpi.com |

Novel Synthetic Approaches and Derivatization Strategies

Recent research has focused on developing novel synthetic methods and derivatization strategies for this compound and its analogs to support various research applications.

Targeted Functionalization and Preparation of Structural Analogs for Research

The targeted functionalization of this compound and the synthesis of its structural analogs are of interest for creating molecules with specific properties for biological and chemical research. While specific examples for a wide range of this compound analogs are not extensively documented, the principles of N-substitution on β-amino acids are well-established and can be applied. nih.gov This allows for the incorporation of various substituents to modify physicochemical properties such as lipophilicity and electronic distribution, which in turn can influence biological activity. nih.gov

Derivatization is also a key strategy for analytical purposes. For instance, the amino group of taurine (2-aminoethanesulfonic acid), a related compound, can be derivatized to facilitate its detection and quantification in biological samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.com This highlights the importance of functionalizing the amino group for research applications.

Synthesis of this compound Derivatives for Specific Research Applications (e.g., N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid as a buffer component)

A significant derivative of this compound is N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, commonly known as TES. TES is a zwitterionic buffer that is widely used in biochemistry and molecular biology. Its synthesis results in a compound with a pKa of approximately 7.5, making it highly effective for maintaining a stable pH in the neutral to slightly alkaline range (pH 7.0-8.2).

The utility of TES as a buffer is attributed to its chemical structure, which combines a Tris-based moiety with an ethanesulfonic acid group. This structure confers high water solubility and general biocompatibility, making it suitable for a variety of applications, including:

Protein purification techniques like ion-exchange and affinity chromatography.

Enzyme assays, where maintaining an optimal pH is crucial for activity measurements.

Nucleic acid manipulation, such as in gel electrophoresis and enzymatic reactions.

Cell culture media to maintain a stable pH for cell growth.

The synthesis and application of TES exemplify how the derivatization of the core this compound structure can lead to compounds with specific and valuable functionalities for scientific research.

Exploration of Green Chemistry Principles in the Synthesis of Aminoethylsulfonic Acid Structures

The growing emphasis on sustainable industrial practices has propelled the application of green chemistry principles to the synthesis of complex molecules, including aminoethylsulfonic acid structures. These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its analogs like taurine, this involves developing routes that are more efficient, use safer solvents, employ catalytic methods, and minimize waste and energy consumption.

Traditional synthetic routes for taurine, the parent structure of many aminoethylsulfonic acids, often involve multi-step processes with harsh conditions, such as the sulfonation of 2-aminoethyl ester, which can require long reaction times at high temperatures, leading to difficult purifications and low yields. researchgate.net Other established methods, like those starting from ethylene (B1197577) chloride or ethanolamine and thionyl chloride, may use carcinogenic materials or produce low yields. researchgate.netui.ac.id In response, research has shifted towards cleaner, more sustainable alternatives that align with green chemistry tenets.

One greener approach involves modifying existing chemical pathways to be more environmentally benign. For instance, a method for synthesizing taurine utilizes ammonium sulfite as a reducing agent for the esterified product of ethanolamine. google.com This process is notable for avoiding the discharge of sulfur dioxide (SO2) gas, resulting in a more favorable production environment. google.com Another patented method describes a "green and environmentally friendly" process for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt, an analog of the target compound. patsnap.com This route involves a Mannich reaction with taurine, nitromethane, and formaldehyde, followed by hydrogenation. The process boasts high product selectivity (>99%) and yield (>97%) and uses readily available raw materials. patsnap.com The use of varied solvents and conditions in the initial Mannich reaction step has been explored to optimize the synthesis of the N-(2-nitroethyl)taurine intermediate, as detailed in the table below.

Table 1: Selected Reaction Conditions for the Synthesis of N-(2-nitroethyl)taurine Intermediate

| Solvent | Temperature | Reaction Time | Yield | Selectivity |

|---|

Data sourced from patent examples describing variations of the Mannich reaction. patsnap.com

Biocatalysis represents a cornerstone of green chemistry, leveraging enzymes to perform specific chemical transformations under mild conditions, often in aqueous environments. The synthesis of amino acid analogs has benefited significantly from this approach. nih.govnih.gov Researchers have engineered enzymes, such as the β-subunit of tryptophan synthase (TrpB), to catalyze the formation of α,β-diamino acids through N-substitution reactions. nih.govnih.govresearchgate.net While challenges such as product inhibition can hinder yields, strategies like adding excess substrate (e.g., L-serine) can overcome these limitations through kinetic competition, enabling preparative scale synthesis. nih.govnih.gov

A concrete example of biocatalysis in this field is the enzyme-based synthesis of homohypotaurine (B1221897), an analog of this compound. nih.gov This process uses recombinant Escherichia coli glutamate (B1630785) decarboxylase (EcGadB) to convert L-homocysteinesulfinic acid (L-HCSA) into homohypotaurine with good yields (40% after purification). nih.gov This enzymatic method provides a sustainable alternative to purely chemical syntheses. nih.gov

Table 2: Kinetic Parameters for EcGadB with L-homocysteinesulfinic acid (L-HCSA)

| Parameter | Value |

|---|

Data from the enzymatic synthesis of Homohypotaurine. nih.gov

The choice of solvents and catalysts is also critical. Green chemistry promotes the use of safer solvents, such as water or ethanol, and the replacement of hazardous ones like N,N-dimethylformamide (DMF). nih.govunibo.it Interestingly, taurine itself has been employed as a green, reusable, bio-organic catalyst for other organic reactions, highlighting the inherently benign nature of these sulfonic acid structures. nih.gov Furthermore, technological advancements like the use of electrodialysis in the purification of 2-aminoethanesulfonic acid can make processes more economical by reducing energy consumption and improving product yield. google.com These explorations into greener catalysts, biocatalytic pathways, and more efficient processes are paving the way for the sustainable production of this compound and its analogs.

Mechanistic Investigations of N Aminoethyl 2 Aminoethanesulfonic Acid S Interactions in Experimental Systems

Molecular Target Engagement and Modulatory Effects

Interaction with Biomolecules: Enzymes and Receptors

There is no publicly available scientific literature or experimental data detailing the interaction of N-Aminoethyl-2-aminoethanesulfonic acid with specific enzymes or receptors.

Modulation of Cellular Signaling Pathways and Metabolic Processes

Information regarding the modulation of cellular signaling pathways or metabolic processes by this compound is not present in the available scientific literature.

Role in Protein Stability and Solubility Studies

Applications in Protein Chemistry Research

There are no documented applications of this compound in protein chemistry research, including protein stability and solubility studies.

Molecular Biology Research Applications Involving Compound-Protein Interactions

There is no available research detailing the use of this compound in molecular biology for studying compound-protein interactions.

Investigations of Biological Activities in Non-Human Animal Models

No studies on the biological activities of this compound in non-human animal models have been published in the scientific literature.

Studies on Oxidative Stress Mitigation Mechanisms

Currently, there is a lack of published research specifically investigating the mechanisms by which this compound might mitigate oxidative stress. While the broader field of oxidative stress is well-documented, with numerous studies on the antioxidant properties of various compounds, specific data for this compound is not available in the reviewed scientific literature.

Research into Neuroprotective Effects in Animal Models

There are no specific studies in the available scientific literature that examine the neuroprotective effects of this compound in animal models. Research in this area has focused on other molecules, but data directly pertaining to this compound is absent.

Analysis of Membrane Interactions and Permeability of Analogs

Detailed analyses of the membrane interactions and permeability of analogs of this compound have not been found in the current body of scientific literature. While membrane permeability is a critical factor for the biological activity of compounds, specific experimental data for this compound or its close analogs are not available.

Computational Chemistry and Modeling Studies of N Aminoethyl 2 Aminoethanesulfonic Acid

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For N-Aminoethyl-2-aminoethanesulfonic acid, MD simulations could provide insights into its interactions with biological macromolecules, such as proteins or nucleic acids. Such studies would typically involve:

System Setup: Building a simulation system containing the compound, a target biomolecule, and a solvent (usually water) to mimic physiological conditions.

Simulation: Running the simulation for a sufficient time to observe the binding or interaction of the compound with the biomolecule.

Analysis: Analyzing the trajectory data to understand the binding mode, key interacting residues, and the energetic contributions of the interaction.

Without specific studies, it is not possible to provide data on interaction energies, binding affinities, or conformational changes of biomolecules upon binding to this compound.

Quantum Chemical Calculations for Reactivity and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For this compound, these calculations could reveal:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

Reactivity Descriptors: Fukui functions and other parameters that predict the most likely sites for electrophilic or nucleophilic attack.

The absence of published quantum chemical studies on this compound means that specific data on its electronic properties and reactivity indices cannot be presented.

Structure-Activity Relationship (SAR) Studies Utilizing Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that correlate molecular descriptors with activity. For this compound, this would involve:

Dataset Collection: A set of structurally related compounds with their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods to build a model that predicts activity based on the descriptors.

As no such studies focusing on this compound and its analogs are available, it is not possible to discuss its pharmacophore or present any QSAR models.

In Silico Prediction of Biochemical Pathways and Compound Interactions

In silico tools can be used to predict the potential involvement of a compound in biochemical pathways or to identify potential protein targets. This can be achieved through various methods, including:

Metabolic Pathway Prediction: Using software to predict how the compound might be metabolized by enzymes in an organism.

Target Prediction: Employing docking or machine learning-based methods to screen the compound against a library of protein structures to identify potential binding partners.

Without specific in silico studies, any discussion of the potential biochemical roles or targets of this compound would be purely speculative.

Lack of Specific Research Data Precludes In-Depth Article on this compound

A comprehensive review of scientific literature reveals a significant gap in the research concerning the specific biochemical functions, molecular mechanisms, and advanced research applications of the chemical compound this compound. Despite extensive searches, the detailed information required to construct an in-depth scientific article as per the requested outline is not presently available in the public domain.

While the chemical structure of this compound is defined, its role and potential applications in advanced research areas appear to be largely unexplored. The majority of available information pertains to its sodium salt, sodium 2-((2-aminoethyl)amino)ethanesulfonate, which has documented industrial applications. Specifically, this salt is utilized as a hydrophilic chain extender in the synthesis of waterborne polyurethane resins for use in coatings, inks, and adhesives. patsnap.com However, this information does not extend to the specific biochemical or research-focused applications of the free acid form.

Furthermore, a significant portion of search results and scientific data is often conflated with the much more extensively studied compound, 2-aminoethanesulfonic acid, commonly known as taurine (B1682933). researchgate.netnih.gov Taurine is a well-documented amino acid with a wide range of physiological roles. In contrast, this compound, which features an additional aminoethyl group, does not have a comparable body of research.

Due to this absence of specific data, it is not possible to provide a detailed and scientifically accurate account for the following requested areas of focus:

Exploration of Novel Biochemical Functions and Molecular Mechanisms: There is no readily available research detailing the specific biological activities or molecular pathways associated with this compound.

Development of Advanced Materials: While the broader class of amino sulfonic acids has been used to functionalize materials like graphene oxide, there are no specific studies found that incorporate this compound for the development of advanced research tools. nih.gov

Integration in Multi-Omics Research Methodologies: No literature could be found that mentions the use of this compound within systems-level biological research, such as genomics, proteomics, or metabolomics.

Future Directions in Synthetic Innovation: While synthesis methods for the sodium salt of the compound exist, particularly for its use in polymers, there is a lack of information on synthetic innovations aimed at creating derivatives for specific research applications. patsnap.com

Q & A

Basic: What are the recommended methods for synthesizing N-Aminoethyl-2-aminoethanesulfonic acid?

Answer:

A common synthesis route involves reacting ethanolamine derivatives with sulfonating agents. For example, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) can be synthesized by reacting taurine (2-aminoethanesulfonic acid) with ethylene oxide or diethanolamine under controlled alkaline conditions . Key steps include:

- Stoichiometric control to prevent over-alkylation.

- Temperature modulation (typically 40–60°C) to balance reaction rate and byproduct formation.

- Purification via recrystallization or ion-exchange chromatography to isolate the zwitterionic product.

Table 1: Synthesis Parameters for Related Sulfonic Acid Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–60°C | Higher yields at moderate temperatures |

| pH | 8.5–10.0 (alkaline) | Facilitates nucleophilic substitution |

| Solvent | Water/Ethanol mix | Enhances solubility of intermediates |

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety measures are informed by its classification as a skin/eye irritant (Category 2, H315/H319) and respiratory tract irritant (H335) :

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management: Collect using non-sparking tools and dispose in sealed containers .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation .

Basic: How is this compound applied in biological buffer systems?

Answer:

As a zwitterionic "Good’s buffer," it maintains stable pH in biochemical assays (e.g., enzyme kinetics, cell culture). Key properties include:

- pKa Range: ~7.0–7.5, ideal for near-neutral pH applications .

- Low Metal Binding: Minimizes interference with metalloenzymes .

- Preparation: Dissolve in ultrapure water (0.1–0.2 M stock) and filter-sterilize for cell culture .

Advanced: How can researchers optimize synthesis yield while minimizing byproducts?

Answer:

Advanced optimization strategies include:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- In-line pH Monitoring: Automated systems maintain optimal alkalinity, reducing side reactions.

- Post-Synthesis Analysis: HPLC or NMR to quantify purity and identify byproducts (e.g., over-alkylated derivatives) .

Data Contradiction Note: Discrepancies in reported yields (60–85%) may arise from differences in solvent purity or stirring efficiency .

Advanced: How does the compound’s stability vary under extreme pH and temperature conditions?

Answer:

Stability studies require:

- Thermal Stress Testing: Incubate buffered solutions at 25–80°C and monitor pH drift. Data shows stability up to 50°C, with decomposition above 70°C .

- pH Resilience Testing: Expose to pH 2–12 for 24 hours. The zwitterionic structure ensures stability between pH 5–9 but degrades in strongly acidic/basic conditions .

Table 2: Stability Profile Under Stress Conditions

| Condition | Stability Outcome |

|---|---|

| 50°C, pH 7.0 | No significant degradation (24h) |

| 70°C, pH 7.0 | 15% decomposition (24h) |

| pH 3.0, 25°C | Partial protonation of sulfonate group |

Advanced: What mechanistic insights explain its interactions with biomolecules?

Answer:

Studies using analogs like EDANS acid (a fluorescent derivative) reveal:

- Hydrogen Bonding: The sulfonic acid group interacts with lysine residues in proteins .

- Steric Effects: Bulky substituents (e.g., cyclohexyl groups in related compounds) reduce binding affinity to enzymes .

- Competitive Inhibition: In enzyme assays, it may mimic natural substrates due to structural similarity to taurine .

Advanced: How to resolve contradictions in reported buffer capacity data?

Answer:

Conflicting data (e.g., pKa shifts) may arise from:

- Ionic Strength Variations: High salt concentrations alter apparent pKa.

- Purity Issues: Contaminants like unreacted amines or sulfonic acid derivatives skew measurements .

- Methodological Differences: Use standardized protocols (e.g., potentiometric titration in 0.1 M KCl) for consistency .

Advanced: What are the environmental and toxicological implications of its use?

Answer:

- Ecotoxicity: Avoid drain disposal; it exhibits moderate aquatic toxicity (EC50 ~10 mg/L for Daphnia magna) .

- Carcinogenicity: Classified as a potential respiratory irritant but lacks IARC/OSHA carcinogen designation .

- Biodegradation: Limited data; recommend incineration as a disposal method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.